molecular formula C15H11Cl2N5O B4646360 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4646360
M. Wt: 348.2 g/mol
InChI Key: YJLOFGYPQFLZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as ADTC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADTC is a triazole-based compound that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have antitumor, antifungal, and antibacterial activities, and has been investigated as a potential drug candidate for the treatment of cancer, fungal infections, and bacterial infections. 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in the development of new materials, such as polymer composites and sensors.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis in cancer cells. 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the disruption of cell membranes. 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be cytotoxic to a variety of cancer cell lines, and to have antifungal and antibacterial activities against a range of pathogens.

Advantages and Limitations for Lab Experiments

5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its high yield of synthesis, its potential as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections, and its potential use in the development of new materials. However, 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its toxicity to normal cells, its potential for drug resistance, and its potential for side effects.

Future Directions

There are several future directions for research on 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, including the development of new synthetic methods for 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, the investigation of its mechanism of action, the optimization of its pharmacological properties, and the evaluation of its potential for use in the development of new materials. Additionally, further studies are needed to investigate the potential of 5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections.

properties

IUPAC Name

5-amino-N-(2,4-dichlorophenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-9-6-7-12(11(17)8-9)19-15(23)13-14(18)22(21-20-13)10-4-2-1-3-5-10/h1-8H,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOFGYPQFLZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-N-(2,4-dichlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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